molecular formula C8H9NO2 B11780356 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

5-Cyclopropyl-1H-pyrrole-2-carboxylic acid

Cat. No.: B11780356
M. Wt: 151.16 g/mol
InChI Key: ONYSNLDOPUFKSG-UHFFFAOYSA-N
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Description

5-Cyclopropyl-1H-pyrrole-2-carboxylic acid: is a heterocyclic organic compound with the molecular formula C8H9NO2 . It is a derivative of pyrrole, a five-membered aromatic ring containing one nitrogen atom. The cyclopropyl group attached to the pyrrole ring adds unique chemical properties to the compound, making it of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with cyclopropylamine in the presence of a catalyst such as iron(III) chloride . The reaction is carried out in water, providing a mild and efficient route to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrrole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted pyrrole derivatives, alcohols, aldehydes, and various functionalized pyrrole-2-carboxylic acids .

Scientific Research Applications

Chemistry: In chemistry, 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials .

Biology: Its ability to interact with biological macromolecules makes it a valuable tool for probing biochemical pathways .

Medicine: In medicine, derivatives of this compound are investigated for their therapeutic potential. They may serve as lead compounds for the development of new drugs targeting specific diseases .

Industry: Industrially, the compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings .

Mechanism of Action

The mechanism of action of 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The cyclopropyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. The compound can inhibit or activate biochemical pathways, depending on the nature of the target . Detailed studies on its binding kinetics and molecular interactions provide insights into its mode of action and potential therapeutic applications .

Comparison with Similar Compounds

Uniqueness: The presence of the cyclopropyl group in 5-Cyclopropyl-1H-pyrrole-2-carboxylic acid imparts unique steric and electronic properties, distinguishing it from other pyrrole derivatives. This structural feature enhances its reactivity and binding affinity, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

IUPAC Name

5-cyclopropyl-1H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C8H9NO2/c10-8(11)7-4-3-6(9-7)5-1-2-5/h3-5,9H,1-2H2,(H,10,11)

InChI Key

ONYSNLDOPUFKSG-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC=C(N2)C(=O)O

Origin of Product

United States

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